molecular formula C8H7FO2S B3430254 Methyl 4-fluoro-2-sulfanylbenzoate CAS No. 81223-44-1

Methyl 4-fluoro-2-sulfanylbenzoate

Cat. No.: B3430254
CAS No.: 81223-44-1
M. Wt: 186.21 g/mol
InChI Key: CQVRIGKAFSNQHM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-sulfanylbenzoate is an organic compound with the molecular formula C8H7FO2S It is characterized by the presence of a fluorine atom and a sulfanyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-sulfanylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-fluoro-2-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Methyl 4-fluoro-2-sulfinylbenzoate, Methyl 4-fluoro-2-sulfonylbenzoate.

    Reduction: 4-Fluoro-2-sulfanylbenzyl alcohol.

    Substitution: Methyl 4-methoxy-2-sulfanylbenzoate.

Scientific Research Applications

Methyl 4-fluoro-2-sulfanylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-sulfanylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the sulfanyl group may participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Methyl 4-fluoro-2-sulfanylbenzoate can be compared with other similar compounds, such as:

    Methyl 4-fluorobenzoate: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    Methyl 2-sulfanylbenzoate: Lacks the fluorine atom, which can affect its binding properties and stability.

    Methyl 4-chloro-2-sulfanylbenzoate: Contains a chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.

The unique combination of the fluorine and sulfanyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-fluoro-2-sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-11-8(10)6-3-2-5(9)4-7(6)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVRIGKAFSNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239429
Record name Benzoic acid, 4-fluoro-2-mercapto-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81223-44-1
Record name Benzoic acid, 4-fluoro-2-mercapto-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81223-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-2-mercapto-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-2-sulfanylbenzoate
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Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-2-sulfanylbenzoic acid (6.0 g, 34.9 mmol), concentrated sulfuric acid (6 mL) in methanol (200 mL) was refluxed for 18 hours under argon atmosphere. The resulting mixture was concentrated in vacuo. The residue was diluted with ethyl acetate, washed with water, basified with a saturated aqueous solution of sodium bicarbonate to about pH 8. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 4.54 g of the crude product as a brown oil (yield was 70%), which was used directly for the next step without further purification. MS obsd. (ESI−) [(M−H)−] 185.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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